Romifidine Hydrochloride

Description

Properties

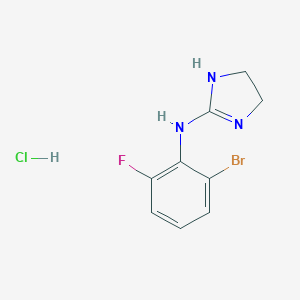

IUPAC Name |

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVSIWCVTYYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216102 | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-14-2 | |

| Record name | Romifidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIFIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LQ6RS0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Romifidine Hydrochloride: A Deep Dive into its Mechanism of Action in Equines

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Romifidine (B1679519) hydrochloride, a potent and selective alpha-2 adrenergic receptor agonist, is a widely utilized sedative and analgesic agent in equine veterinary medicine. Its predictable and dose-dependent effects on the central and peripheral nervous systems make it an invaluable tool for chemical restraint during diagnostic and minor surgical procedures. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the action of romifidine in horses, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

The primary mechanism of action of romifidine is its agonistic activity at alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral to the regulation of neurotransmitter release and sympathetic nervous system activity. While the specific binding affinities of romifidine for the different alpha-2 receptor subtypes (α2A, α2B, and α2C) in equines have not been extensively quantified in publicly available literature, its clinical effects are consistent with potent alpha-2 agonism. In general, alpha-2 agonists exhibit a higher affinity for alpha-2 receptors compared to alpha-1 receptors, which contributes to their sedative and analgesic properties with relatively less pronounced cardiovascular stimulation compared to non-selective adrenergic agonists.

Signaling Pathways

The binding of romifidine to presynaptic alpha-2 adrenergic receptors in the central and peripheral nervous systems initiates a cascade of intracellular events that ultimately lead to sedation, analgesia, and muscle relaxation.

Caption: Signaling pathway of romifidine hydrochloride in equines.

The binding of romifidine to the alpha-2 adrenergic receptor induces a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation causes the dissociation of the G-protein into its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA) and subsequent downstream effects on neuronal excitability.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, reducing the influx of calcium ions that is necessary for neurotransmitter release.

The combined effect of neuronal hyperpolarization and reduced neurotransmitter release, particularly of norepinephrine, in key areas of the brain and spinal cord, produces the characteristic sedative, analgesic, and muscle relaxant effects of romifidine.

Pharmacodynamic and Pharmacokinetic Properties

The clinical effects of romifidine are dose-dependent and have been well-characterized in numerous studies.

Data Presentation

| Parameter | Dose | Value | Reference |

| Pharmacokinetics | |||

| Terminal Elimination Half-Life (t½β) | 80 µg/kg IV | 138.2 (104.6-171.0) min | [1] |

| 0.01 mg/kg IV | 3.09 ± 1.18 h | [2] | |

| Maximum Plasma Concentration (Cmax) | 80 µg/kg IV | 51.9 ± 13.1 ng/mL | [1] |

| Systemic Clearance (Cl) | 80 µg/kg IV | 32.4 (25.5-38.4) mL/min/kg | [1] |

| 0.01 mg/kg IV | 34.1 ± 6.06 mL/min/kg | [2] | |

| Volume of Distribution (Vd) | 80 µg/kg IV (Central) | 1.89 (0.93-2.39) L/kg | [1] |

| 80 µg/kg IV (Peripheral) | 2.57 (1.71-4.19) L/kg | [1] | |

| 0.01 mg/kg IV (Steady-state) | 4.89 ± 1.31 L/kg | [2] | |

| Sedation | |||

| Onset of Sedation | 0.1 mg/kg IV | ~5 minutes | [3] |

| Duration of Sedation (Dose-dependent) | 40 µg/kg IV | At least 45 minutes | [4] |

| 120 µg/kg IV | At least 60 minutes (some horses up to 180 minutes) | [4] | |

| 0.1 mg/kg IV (complete sedation) | ~35 minutes | [3] | |

| Analgesia | |||

| Duration of Complete Analgesia | 0.1 mg/kg IV | ~20 minutes | [3] |

| Cardiovascular Effects | |||

| Heart Rate | 80 µg/kg IV | Significant reduction | [1] |

| Mean Arterial Pressure | 80 µg/kg IV | Initial increase followed by a decrease | [1] |

| Cardiac Index | 80 & 120 µg/kg IV | Significantly decreased at 15 and 30 minutes | |

| Systemic Vascular Resistance | 120 µg/kg IV | Significantly increased |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the study of romifidine in equines.

Assessment of Sedation

A common method for quantifying the level of sedation in horses involves a scoring system based on behavioral observations.

Protocol:

-

Baseline Observation: Prior to drug administration, observe and record the horse's normal behavior, including head height, posture, and responsiveness to auditory and tactile stimuli.

-

Drug Administration: Administer romifidine hydrochloride intravenously at the specified dose.

-

Post-Administration Observation: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), evaluate and score the following parameters:

-

Head Ptosis: The degree to which the head is lowered. This can be measured as the distance from the lower lip to the ground.

-

Stance and Posture: Observe for signs of ataxia, such as a wide-based stance or swaying.

-

Responsiveness to Stimuli:

-

Auditory: Assess the horse's reaction to a sudden noise (e.g., a clap).

-

Tactile: Gently touch the horse's withers or flank and observe the response.

-

-

-

Scoring: Assign a numerical score to each parameter based on a predefined scale (e.g., 0 = no sedation, 3 = deep sedation). The total sedation score is the sum of the individual scores.

Caption: Workflow for the assessment of sedation in equine studies.

Assessment of Analgesia (Nociceptive Threshold Testing)

The analgesic effects of romifidine can be quantified by measuring the response to a noxious stimulus.

Protocol (Electrical Stimulation):

-

Electrode Placement: Place stimulating electrodes over a peripheral nerve (e.g., the digital nerve).

-

Baseline Threshold Determination: Apply electrical stimuli of increasing intensity until a withdrawal reflex (e.g., lifting of the limb) is observed. The minimum intensity required to elicit this response is the baseline nociceptive threshold.

-

Drug Administration: Administer romifidine hydrochloride intravenously.

-

Post-Administration Threshold Determination: At specified time intervals, repeat the stimulation protocol and determine the new nociceptive threshold. An increase in the threshold indicates an analgesic effect.

References

- 1. Pharmacokinetic profile and pharmacodynamic effects of romifidine hydrochloride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jarvm.com [jarvm.com]

- 4. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Romifidine as an Alpha-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romifidine (B1679519) is a potent and selective alpha-2 adrenergic agonist widely utilized in veterinary medicine for its sedative and analgesic properties, particularly in equine practice. This technical guide provides a comprehensive overview of the pharmacological profile of Romifidine, delving into its mechanism of action, receptor binding affinity, signaling pathways, and its pharmacokinetic and pharmacodynamic characteristics. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its clinical and research applications.

Chemical and Physical Properties

Romifidine, with the chemical name N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is an imidazoline (B1206853) derivative.[1] Its chemical structure is closely related to clonidine, another well-known alpha-2 agonist.

| Property | Value |

| IUPAC Name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

| Molecular Formula | C₉H₉BrFN₃ |

| Molecular Weight | 258.09 g/mol |

| CAS Number | 65896-16-4 |

Mechanism of Action

Romifidine exerts its pharmacological effects primarily by acting as an agonist at alpha-2 adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[1][3]

Alpha-2 Adrenergic Receptor Signaling Pathway

The activation of alpha-2 adrenergic receptors by Romifidine initiates a downstream signaling cascade that leads to the physiological effects of sedation and analgesia.

Upon binding of Romifidine to the alpha-2 adrenergic receptor, the associated Gi protein is activated. This activation leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), ultimately resulting in hyperpolarization and reduced neuronal excitability. The Gβγ subunits can also directly inhibit voltage-gated calcium channels, further reducing neurotransmitter release. This inhibition of norepinephrine release in the central nervous system is a key mechanism for the sedative and analgesic effects of Romifidine.

Receptor Binding Profile

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (α2 vs. α1) |

| Alpha-2 Adrenergic | High | High |

| Alpha-2A | Data not available | |

| Alpha-2B | Data not available | |

| Alpha-2C | Data not available | |

| Alpha-1 Adrenergic | Low | |

| Imidazoline | Lower than α2 | α2 : Imidazoline = 340:1 |

| I1 | Data not available | |

| I2 | Data not available |

Pharmacokinetics

The pharmacokinetic profile of Romifidine has been extensively studied in horses following intravenous administration.

| Parameter | Value (mean ± SD or range) | Species | Study Reference |

| Elimination Half-life (t½) | 3.09 ± 1.18 hours | Horse | Maddy et al. (2017) |

| 138.2 (104.6-171.0) minutes | Horse | Wojtasiak-Wypart et al. (2012)[4] | |

| 148.67 ± 61.59 minutes | Horse | Romagnoli et al. (2017)[1] | |

| Volume of Distribution (Vd) | 4.89 ± 1.31 L/kg | Horse | Maddy et al. (2017) |

| Vc: 1.89 (0.93-2.39) L/kgVp: 2.57 (1.71-4.19) L/kg | Horse | Wojtasiak-Wypart et al. (2012)[4] | |

| Systemic Clearance (Cl) | 34.1 ± 6.06 mL/min/kg | Horse | Maddy et al. (2017) |

| 32.4 (25.5-38.4) mL/min/kg | Horse | Wojtasiak-Wypart et al. (2012)[4] | |

| 22.55 ± 6.67 mL/kg/min | Horse | Romagnoli et al. (2017)[1] | |

| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL (at 4 min) | Horse | Wojtasiak-Wypart et al. (2012)[4] |

Pharmacodynamics

The pharmacodynamic effects of Romifidine are characterized by dose-dependent sedation and analgesia.

| Effect | Onset | Duration | Key Findings |

| Sedation | Rapid (within minutes of IV administration) | Dose-dependent, can last for over an hour. | Produces less ataxia compared to xylazine (B1663881) and detomidine.[1] |

| Analgesia | Rapid | Dose-dependent | Effective for visceral and somatic pain. |

| Cardiovascular | Initial transient hypertension followed by a more sustained decrease in heart rate (bradycardia) and blood pressure. | Effects correlate with plasma concentrations.[4] | Bradycardia is a common side effect. |

| Respiratory | Mild respiratory depression |

Experimental Protocols

In Vivo Sedation and Analgesia Assessment in Horses

This protocol outlines a typical experimental design to evaluate the sedative and analgesic effects of Romifidine.

A study by Figueiredo et al. (2005) involved administering Romifidine intravenously to horses at doses of 40 and 120 µg/kg. Sedation was assessed using a scoring system that evaluated posture, head and lower lip ptosis, and response to auditory and tactile stimuli at various time points post-administration.

Pharmacokinetic Analysis in Horses

This protocol describes the general workflow for determining the pharmacokinetic parameters of Romifidine.

References

Romifidine Hydrochloride: A Technical Guide for Neuropharmacological and Behavioral Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romifidine (B1679519) hydrochloride is a potent and selective alpha-2 adrenergic agonist widely utilized in veterinary medicine and neuropharmacological research.[1] Its primary mechanism of action involves the activation of presynaptic α2-adrenoceptors in the central nervous system, leading to a reduction in norepinephrine (B1679862) release and a subsequent decrease in sympathetic outflow.[1] This activity produces significant dose-dependent sedation, analgesia, and muscle relaxation.[1][2] Notably, romifidine is reported to induce less ataxia compared to other α2-agonists like xylazine (B1663881) and detomidine (B1200515), making it a compound of particular interest for behavioral studies.[1][3] This technical guide provides an in-depth overview of romifidine hydrochloride, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its use in neuropharmacological and behavioral research. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Mechanism of Action

Romifidine hydrochloride exerts its effects by acting as an agonist at α2-adrenergic receptors.[4][5] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels ultimately inhibits the release of norepinephrine from presynaptic neurons.[1] By reducing noradrenergic transmission in the central nervous system, romifidine produces its characteristic sedative and analgesic effects.[1][4] Romifidine exhibits a high selectivity for the α2-adrenergic receptor, with a binding ratio of 340:1 over the imidazoline (B1206853) receptor.[6]

Signaling Pathway of Romifidine Hydrochloride

Caption: Signaling pathway of Romifidine Hydrochloride at the presynaptic terminal.

Neuropharmacological and Behavioral Effects

Romifidine hydrochloride induces a range of dose-dependent neuropharmacological and behavioral effects, primarily sedation and analgesia.

Sedative Effects

Intravenous administration of romifidine produces sedation that is characterized by a lowering of the head, muscle relaxation, and reduced responsiveness to external stimuli.[2][7] The onset of sedation is rapid, typically occurring within minutes of administration.[8] Studies in horses have shown that sedation can last for up to 120 minutes, with the duration and depth of sedation being dose-dependent.[2][9] Compared to other α2-agonists like detomidine, romifidine is reported to produce a shallower but longer-lasting sedation with less ataxia.[1][10]

Analgesic Effects

Romifidine also possesses significant analgesic properties.[1][11] The analgesic effects are, like sedation, dose-dependent.[2] In some animal models, the analgesic properties of romifidine have been shown to be less pronounced than those of detomidine.[10] However, when combined with opioids such as butorphanol, the sedative and analgesic effects of romifidine are enhanced.[7][8]

Cardiovascular Effects

A key consideration in the use of romifidine is its impact on the cardiovascular system. Administration typically causes a transient increase in mean arterial pressure, followed by a more sustained decrease.[9] A significant reduction in heart rate (bradycardia) and cardiac index is also consistently observed.[9] These effects are a direct consequence of the drug's sympatholytic action.

Quantitative Data

The following tables summarize key quantitative data from various studies on Romifidine Hydrochloride.

Table 1: Pharmacokinetic Parameters of Romifidine in Horses

| Parameter | Value | Animal Model | Administration Route & Dose | Reference |

| Terminal Elimination Half-Life (t½β) | 138.2 (104.6-171.0) min | Thoroughbred Horses | 80 µg/kg IV | [9] |

| 3.09 ± 1.18 h | Quarter Horses | 0.01 mg/kg IV | [12] | |

| 148.67 ± 61.59 min | Standardbred Horses | 100 µg/kg IV | [13] | |

| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | Thoroughbred Horses | 80 µg/kg IV | [9] |

| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | Thoroughbred Horses | 80 µg/kg IV | [9] |

| 34.1 ± 6.06 mL/min/kg | Quarter Horses | 0.01 mg/kg IV | [12] | |

| 22.55 ± 6.67 mL/kg/min | Standardbred Horses | 100 µg/kg IV | [13] | |

| Volume of Distribution (Vd) | Vc: 1.89 (0.93-2.39) L/kgV2: 2.57 (1.71-4.19) L/kg | Thoroughbred Horses | 80 µg/kg IV | [9] |

| 4.89 ± 1.31 L/kg | Quarter Horses | 0.01 mg/kg IV | [12] |

Table 2: Effective Doses of Romifidine for Sedation and Analgesia

| Effect | Dose Range | Animal Model | Administration Route | Reference |

| Sedation & Analgesia | 40-120 µg/kg | Horses | IV | [14] |

| Preanesthetic | 100 µg/kg | Horses | IV | [14] |

| Sedation | 40-100 µg/kg | Horses | IV | [1] |

| Sedation | 80 µg/kg | Welsh Mountain Ponies | IV | [15] |

| Sedation | 40, 80, 120 µg/kg | Horses | IV | [10] |

| Sedation | 20, 40, 80, 120 µg/kg | Beagle Dogs | IV | [16] |

| Sedation | 50 µg/kg | Donkeys | Epidural | [17] |

Experimental Protocols

Evaluation of Sedative Efficacy in Horses

This protocol is designed to assess the sedative effects of romifidine hydrochloride in an equine model.

Objective: To quantify the degree and duration of sedation produced by intravenous romifidine.

Materials:

-

Romifidine hydrochloride solution for injection (e.g., 10 mg/mL)

-

Sterile saline for dilution (if necessary)

-

Syringes and needles for intravenous administration

-

Catheter for intravenous access

-

Heart rate monitor

-

Blood pressure monitor

-

Video recording equipment

-

Sedation scoring system (see below)

-

Stopwatch

Procedure:

-

Animal Preparation: Acclimatize adult horses to the experimental setting. Perform a baseline clinical examination to ensure the animals are healthy. Place an intravenous catheter in the jugular vein for drug administration and blood sampling.

-

Baseline Data Collection: Record baseline heart rate, respiratory rate, and arterial blood pressure for at least 15 minutes prior to drug administration. Record baseline behavioral observations, including head height from the ground.

-

Drug Administration: Administer romifidine hydrochloride intravenously at the desired dose (e.g., 40-120 µg/kg).[14] The drug can be given as a bolus over 2 minutes.[9]

-

Post-Administration Monitoring:

-

Continuously monitor and record heart rate and blood pressure.

-

At predefined intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) post-administration, assess and record:

-

Respiratory rate

-

Head height from the ground (a measure of head ptosis)

-

Sedation score using a validated scale (e.g., a scale from 0 = alert to 5 = deep sedation with recumbency).

-

Response to external stimuli (e.g., auditory, tactile).

-

-

-

Data Analysis: Analyze the changes in physiological parameters and sedation scores over time compared to baseline values. Statistical analysis, such as repeated measures ANOVA, can be used to determine the significance of the drug's effects.[1]

Experimental Workflow: Sedative Efficacy Study

Caption: Workflow for a typical sedative efficacy study of Romifidine Hydrochloride.

Conclusion

Romifidine hydrochloride is a valuable pharmacological tool for researchers in neuropharmacology and behavioral sciences. Its potent and selective α2-adrenergic agonist activity provides reliable sedation and analgesia, with a behavioral profile that may be advantageous over other compounds in its class. A thorough understanding of its dose-dependent effects, pharmacokinetic properties, and cardiovascular impact is crucial for its safe and effective use in experimental settings. The protocols and data presented in this guide offer a comprehensive resource for the design and execution of studies involving romifidine hydrochloride.

References

- 1. Romifidine Hydrochloride | 65896-14-2 | Benchchem [benchchem.com]

- 2. jarvm.com [jarvm.com]

- 3. nexgenvetrx.com [nexgenvetrx.com]

- 4. xactrx.com [xactrx.com]

- 5. Romifidine hydrochloride [sitem.herts.ac.uk]

- 6. Romifidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic profile and pharmacodynamic effects of romifidine hydrochloride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Federal Register :: Implantation or Injectable Dosage Form New Animal Drugs; Romifidine [federalregister.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Sedative effects of romifidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative evaluation of sedative and anti-nociceptive effects of epidural romifidine, romifidine–lidocaine, and lidocaine in donkeys (Equus asinus) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, a potent α2-adrenergic receptor agonist commonly known in veterinary medicine as Romifidine (B1679519). This document details its discovery, a plausible synthesis pathway, its mechanism of action, and its significant physiological effects. The information is curated to support researchers and professionals in the fields of pharmacology and drug development.

Introduction and Discovery

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, with the chemical formula C₉H₉BrFN₃, is a sedative and analgesic agent primarily used in veterinary medicine, particularly for large animals like horses.[1][2] It is marketed under the trade name Sedivet®. While its chemical structure is closely related to clonidine, a drug used in humans, Romifidine is not approved for human use.[1][3]

The discovery of Romifidine was driven by the need for effective and safe sedatives in veterinary practice. It offers prolonged sedation with a lower incidence of ataxia compared to other α2-agonists like xylazine (B1663881) and detomidine, making it a valuable tool for clinical procedures and animal handling.[2][4]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | [3] |

| Common Name | Romifidine | [5] |

| CAS Number | 65896-16-4 | [5] |

| Molecular Formula | C₉H₉BrFN₃ | [5] |

| Molecular Weight | 258.09 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 109 - 111 °C | [2] |

Synthesis

Synthesis of Key Precursor: 2-bromo-6-fluoroaniline (B133542)

Several patented methods describe the synthesis of 2-bromo-6-fluoroaniline from o-fluoroaniline. A common strategy involves the protection of the amino group, followed by bromination and deprotection.

Experimental Protocol (Representative)

A preparation method for 2-bromo-6-fluoroaniline involves the following steps:

-

Amine Protection: o-fluoroaniline is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to protect the amino group.

-

Bromination: The protected aniline (B41778) is then subjected to bromination. One method involves reacting the intermediate with a hydrobromic acid solution and hydrogen peroxide.

-

Deprotection: The protecting group is removed under acidic conditions (e.g., with a strong acid like sulfuric acid) to yield the final product, 2-bromo-6-fluoroaniline.[6]

Synthesis of N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine)

The final step involves the formation of the 2-aminoimidazoline (B100083) ring. This is typically achieved by reacting the aniline with a reagent that provides the imidazoline (B1206853) moiety. One common method is the reaction with a thiourea (B124793) derivative followed by cyclization.

Experimental Protocol (Plausible)

-

Thiourea Formation: 2-bromo-6-fluoroaniline is reacted with a thiophosgene (B130339) equivalent or a protected thiourea to form an N-(2-bromo-6-fluorophenyl)thiourea intermediate.

-

Cyclization: The thiourea intermediate is then cyclized with ethylenediamine. This reaction is often facilitated by a catalyst or a coupling agent and is typically carried out under reflux in a suitable solvent. The cyclization results in the formation of the 4,5-dihydro-1H-imidazol-2-amine ring.

Alternatively, direct cyclization of an N-aryl-ω-amino thiourea can be achieved by the addition of a base.

Mechanism of Action

Romifidine exerts its sedative and analgesic effects by acting as a potent and selective agonist at α2-adrenergic receptors.[4][6] These receptors are primarily located on presynaptic nerve terminals in the central and peripheral nervous systems.

Activation of presynaptic α2-adrenergic receptors in the brain and spinal cord inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[4] This reduction in sympathetic outflow leads to the primary effects of Romifidine:

-

Sedation: By decreasing noradrenergic activity in the locus coeruleus, a region of the brainstem involved in arousal and wakefulness.

-

Analgesia: By inhibiting the transmission of pain signals in the spinal cord.

-

Muscle Relaxation: Through its actions on interneurons in the spinal cord.

Biological and Physiological Effects

The administration of Romifidine induces a range of physiological effects, which are summarized in the table below. These effects are dose-dependent.

Table 2: Summary of Physiological Effects of Romifidine

| System | Effect | Description | Reference |

| Central Nervous System | Sedation, Analgesia | Dose-dependent sedation and pain relief. Produces less ataxia compared to other α2-agonists. | [4][7] |

| Cardiovascular | Bradycardia, Initial Hypertension followed by Hypotension | A marked decrease in heart rate is common. An initial, transient increase in blood pressure may be observed, followed by a more sustained period of hypotension. | [4][7] |

| Respiratory | Respiratory Depression | A decrease in respiratory rate can occur, particularly at higher doses. | [6] |

| Gastrointestinal | Reduced Motility | Decreased gut motility is a known side effect. | [4] |

Pharmacokinetics

Pharmacokinetic studies in horses have shown that Romifidine follows a two-compartment model after intravenous administration.[4] It is a lipophilic drug that readily crosses cell membranes.[8] The sedative effects are correlated with plasma concentrations of the drug.

Table 3: Pharmacokinetic Parameters of Romifidine in Horses (80 μg/kg IV)

| Parameter | Value | Reference |

| Terminal elimination half-life (t₁/₂β) | 138.2 min | [9] |

| Volume of distribution (central compartment, Vc) | 1.89 L/kg | [9] |

| Volume of distribution (peripheral compartment, V₂) | 2.57 L/kg | [9] |

| Systemic Clearance (Cl) | 32.4 mL·min/kg | [9] |

Clinical Use and Antagonism

In veterinary medicine, Romifidine is used for sedation to facilitate examinations, minor surgical procedures, and as a pre-anesthetic agent.[2] It is often used in combination with other drugs, such as butorphanol, to enhance its analgesic effects.[7]

The effects of Romifidine can be reversed by the administration of an α2-adrenergic antagonist, such as yohimbine (B192690) or atipamezole.[6]

Conclusion

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine) is a well-established α2-adrenergic agonist with significant applications in veterinary medicine. Its potent sedative and analgesic properties, coupled with a favorable profile of reduced ataxia, make it a valuable pharmacological tool. This guide provides a foundational understanding of its discovery, synthesis, mechanism of action, and physiological effects to aid researchers in further investigation and development in the field of adrenergic pharmacology.

References

- 1. 2-Imidazoline synthesis [organic-chemistry.org]

- 2. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]

- 3. 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions | Semantic Scholar [semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Targets of Romifidine Hydrochloride in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romifidine (B1679519) hydrochloride is a potent and selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] Its primary mechanism of action in the central nervous system (CNS) involves the modulation of noradrenergic pathways through its interaction with specific molecular targets. This technical guide provides a comprehensive overview of the molecular targets of romifidine, detailing its interaction with adrenergic receptor subtypes, the subsequent signaling cascades, and the experimental methodologies used to elucidate these interactions.

Molecular Targets: Alpha-2 Adrenergic Receptors

The principal molecular targets of romifidine hydrochloride in the CNS are the alpha-2 adrenergic receptors (α2-ARs).[3][4] These receptors are G-protein coupled receptors (GPCRs) that are endogenously activated by the neurotransmitters norepinephrine (B1679862) and epinephrine.[5][6] There are three main subtypes of α2-ARs: α2A, α2B, and α2C, all of which are expressed in the CNS.[7][8] Romifidine acts as an agonist at these receptors, mimicking the action of endogenous ligands.

Binding Affinity of Romifidine for Alpha-2 Adrenergic Receptor Subtypes

| Drug | Receptor Subtype | Binding Affinity (Ki) in nM | Species/Tissue | Reference |

| Romifidine | α2A | Data not available | ||

| α2B | Data not available | |||

| α2C | Data not available | |||

| Detomidine | α2A | 0.63 ± 0.12 | Human platelet | [8] |

| α2B | 1.8 ± 0.3 | Neonatal rat lung | [8] | |

| α2C | 0.9 ± 0.2 | Opossum kidney (OK) cells | [8] | |

| Medetomidine (B1201911) | α2A | 1.08 ± 0.17 | Human platelet | [8] |

| α2B | 5.9 ± 1.1 | Neonatal rat lung | [8] | |

| α2C | 1.8 ± 0.3 | Opossum kidney (OK) cells | [8] | |

| Xylazine (B1663881) | α2A | 160 ± 30 | Human platelet | [8] |

| α2B | 270 ± 50 | Neonatal rat lung | [8] | |

| α2C | 140 ± 20 | Opossum kidney (OK) cells | [8] |

Table 1: Comparative Binding Affinities of Alpha-2 Adrenergic Agonists. Note the absence of specific Ki values for Romifidine in the readily available literature, highlighting a gap in the current publicly accessible data.

Signaling Pathways

Upon binding of romifidine to presynaptic α2-ARs in the CNS, a cascade of intracellular events is initiated, leading to the observed physiological effects. This signaling pathway is primarily mediated by inhibitory G-proteins (Gi/o).

G-Protein Coupling and Downstream Effectors

The activation of α2-ARs by romifidine leads to the dissociation of the Gi/o protein into its αi/o and βγ subunits.[3][9] These subunits then modulate the activity of several key effector proteins:

-

Inhibition of Adenylyl Cyclase: The αi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5][7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme in many cellular processes.

-

Modulation of Ion Channels:

-

Potassium Channels: The βγ subunit complex can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

-

Calcium Channels: The activation of α2-ARs can also lead to the inhibition of voltage-gated N-type and P/Q-type calcium channels. This effect, mediated by the βγ subunit, reduces calcium influx into the presynaptic terminal, thereby inhibiting neurotransmitter release.

-

The net effect of these signaling events is a reduction in the release of norepinephrine from presynaptic neurons, a key mechanism underlying the sedative and analgesic properties of romifidine.

Experimental Protocols

The characterization of romifidine's interaction with its molecular targets relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.[10][11] A competition binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled drug like romifidine.

Objective: To determine the binding affinity (Ki) of romifidine for α2-adrenergic receptor subtypes.

Materials:

-

Radioligand: A radiolabeled antagonist with high affinity for α2-ARs (e.g., [3H]Rauwolscine or [3H]RX821002).[8]

-

Receptor Source: Membranes prepared from cells expressing a single subtype of the α2-AR (e.g., CHO or HEK293 cells) or from specific brain regions known to be rich in a particular subtype.[8]

-

Unlabeled Ligand: Romifidine hydrochloride of high purity.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled romifidine.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of romifidine. The IC50 value (the concentration of romifidine that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, such as norepinephrine, in specific brain regions of a living animal.[10][13] This allows for the direct assessment of the effect of romifidine on neurotransmitter release.

Objective: To measure the effect of romifidine administration on extracellular norepinephrine levels in a specific brain region (e.g., locus coeruleus or prefrontal cortex).

Materials:

-

Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Fraction Collector: To collect dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) for the sensitive quantification of norepinephrine.[11]

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe into the target brain region.

Procedure:

-

Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest using a stereotaxic apparatus.

-

Probe Insertion and Equilibration: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period to allow the tissue to stabilize.[13]

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular norepinephrine concentration.

-

Drug Administration: Administer romifidine hydrochloride systemically (e.g., intravenously or intramuscularly) or locally through the microdialysis probe (retrodialysis).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals to monitor the change in norepinephrine levels over time.

-

Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.[11]

-

Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels and plot against time to visualize the time-course of romifidine's effect.

Conclusion

Romifidine hydrochloride exerts its effects on the central nervous system primarily through its agonistic activity at alpha-2 adrenergic receptors. Its binding to these receptors initiates a Gi/o protein-mediated signaling cascade that ultimately leads to a reduction in norepinephrine release, resulting in sedation and analgesia. The detailed understanding of these molecular interactions, facilitated by techniques such as radioligand binding assays and in vivo microdialysis, is crucial for the rational development of novel therapeutics targeting the noradrenergic system. Further research to precisely quantify the binding affinities of romifidine for the different α2-AR subtypes would provide a more complete picture of its pharmacological profile.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of caffeine on the electrophysiological, cognitive and motor responses of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

- 6. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clonidine in the central nervous system: site and mechanism of hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

Romifidine Hydrochloride: An In-depth Technical Guide on its Effects on Norepinephrine Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Romifidine (B1679519) hydrochloride is a potent and selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative and analgesic properties.[1] Its primary mechanism of action involves the stimulation of presynaptic α2-adrenoceptors in the central and peripheral nervous systems, which leads to a significant reduction in norepinephrine (B1679862) release.[2][3] This inhibition of noradrenergic neurotransmission is the cornerstone of its physiological effects, including sedation, analgesia, and muscle relaxation.[2] This technical guide provides a comprehensive overview of the effects of romifidine hydrochloride on norepinephrine release, including its mechanism of action, signaling pathways, and a summary of its dose-dependent physiological effects which serve as an indirect measure of its impact on norepinephrine levels. Detailed experimental protocols for assessing α2-adrenoceptor binding and quantifying norepinephrine release are also provided to facilitate further research in this area.

Mechanism of Action

Romifidine acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors.[1] These receptors are predominantly located on the presynaptic terminals of noradrenergic neurons.[4] Activation of these presynaptic α2-autoreceptors initiates an intracellular signaling cascade that ultimately inhibits the release of norepinephrine into the synaptic cleft.[5] This negative feedback mechanism is a critical physiological process for regulating sympathetic outflow.[4] By mimicking the action of endogenous norepinephrine at these autoreceptors, romifidine effectively suppresses neuronal firing and reduces the amount of norepinephrine released upon nerve stimulation.[2]

Signaling Pathway

The activation of presynaptic α2-adrenergic receptors by romifidine triggers the following signaling pathway:

Quantitative Data on the Effects of Romifidine

Direct quantitative data on the dose-dependent effects of romifidine hydrochloride on norepinephrine release from in vivo microdialysis or in vitro brain slice studies are limited in the currently available scientific literature. However, the sedative and analgesic effects of romifidine are well-documented and serve as reliable surrogate indicators of its primary pharmacological action—the inhibition of norepinephrine release. The following tables summarize the dose-dependent physiological effects of romifidine observed in horses and dogs, which are directly attributable to its impact on the noradrenergic system.

Dose-Dependent Sedative Effects of Romifidine in Horses

| Dose (µg/kg, IV) | Sedation Level | Onset of Action | Duration of Action | Key Observations | Reference |

| 40 | Moderate | Rapid | Shorter | Lowering of the head, reduced response to stimuli. | [6] |

| 80 | Deep | Rapid | Longer | Equipotent to 1 mg/kg xylazine (B1663881) and 20 µg/kg detomidine (B1200515) in terms of sedation, but with a longer duration of action and less ataxia. | [6] |

| 120 | Profound | Rapid | Extended | Dose-dependent increase in sedation and analgesia. |

Dose-Dependent Sedative Effects of Romifidine in Dogs

| Dose (µg/kg, IV) | Sedation Level | Onset of Action | Duration of Action | Key Observations | Reference |

| 20 | Mild to Moderate | Rapid | Shorter | Ataxia, muscle relaxation, lowered head. | |

| 40 | Moderate | Rapid | Intermediate | Significant reduction in heart rate. | |

| 80 | Deep | Rapid | Longer | Effects comparable to 10 µg/kg medetomidine. | |

| 120 | Profound | Rapid | Extended | Consistent and deep sedation. |

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to quantify the effects of romifidine hydrochloride on norepinephrine release and receptor binding.

In Vivo Microdialysis for Norepinephrine Measurement

This protocol outlines the procedure for measuring extracellular norepinephrine levels in a specific brain region (e.g., locus coeruleus or prefrontal cortex) of a conscious, freely moving animal following the administration of romifidine.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannula

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS

-

Romifidine hydrochloride

-

Anesthetic and analgesic agents

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest. Allow for a post-operative recovery period of at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a 1-2 hour equilibration period.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to establish a stable baseline of norepinephrine levels.

-

Drug Administration: Administer romifidine hydrochloride via the desired route (e.g., intravenous, intraperitoneal, or through the microdialysis probe for local administration).

-

Post-Treatment Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period to monitor changes in norepinephrine concentration.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify norepinephrine levels.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of romifidine hydrochloride for α2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing a specific α2-adrenoceptor subtype (e.g., from transfected cell lines or specific brain tissue)

-

A selective α2-adrenoceptor radioligand (e.g., [³H]RX821002 or [³H]yohimbine)

-

Romifidine hydrochloride

-

Incubation buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a series of tubes, incubate a constant amount of cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled romifidine hydrochloride. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known α2-antagonist).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of romifidine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for romifidine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Romifidine hydrochloride exerts its potent sedative and analgesic effects primarily through its action as a selective α2-adrenergic receptor agonist, leading to a significant reduction in norepinephrine release from noradrenergic neurons. While direct quantitative data on the dose-response relationship between romifidine and norepinephrine levels are not extensively available, the well-documented dose-dependent physiological effects provide strong indirect evidence of its efficacy in modulating the noradrenergic system. The experimental protocols detailed in this guide provide a framework for future research to directly quantify these effects and further elucidate the neurochemical basis of romifidine's clinical utility. A deeper understanding of the precise quantitative impact of romifidine on norepinephrine dynamics will be invaluable for optimizing its therapeutic applications and for the development of novel, more selective α2-adrenergic agonists.

References

- 1. VASG Alpha-2 Agonists [vasg.org]

- 2. Clinical effects and pharmacokinetic variables of romifidine and the peripheral α2 -adrenoceptor antagonist MK-467 in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cafermed.com [cafermed.com]

- 5. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (romifidine, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

Exploratory Research on Romifidine Hydrochloride in Non-Equine Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romifidine (B1679519) hydrochloride, a potent α2-adrenergic agonist, is widely recognized for its sedative and analgesic properties in equine medicine. However, its application in non-equine species presents a promising area of exploratory research for veterinary medicine and drug development. This technical guide provides an in-depth overview of the current state of research on romifidine hydrochloride in various non-equine species, including canines, felines, ruminants, and swine. It consolidates quantitative data on dosages and physiological effects, details experimental protocols from key studies, and visualizes relevant biological pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the potential of romifidine hydrochloride in novel therapeutic applications.

Introduction

Romifidine hydrochloride is a sedative and analgesic agent that belongs to the class of α2-adrenergic receptor agonists.[1] Its mechanism of action involves the stimulation of α2-adrenoceptors in the central and peripheral nervous systems, which leads to a decrease in the release of norepinephrine (B1679862) and subsequent sedation, analgesia, and muscle relaxation.[1][2] While its use is well-established in horses, there is a growing body of research exploring its efficacy and safety in a variety of non-equine species. This guide synthesizes the findings from these exploratory studies to provide a clear and structured overview for further research and development.

Mechanism of Action: α2-Adrenergic Signaling Pathway

Romifidine, as an α2-adrenergic agonist, primarily exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[2] Upon activation, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release, which ultimately result in the sedative and analgesic effects observed.

Research in Canine Species

Romifidine has been evaluated in dogs for its sedative and physiological effects, both alone and in combination with other agents.

Quantitative Data Summary

| Dosage (IV) | Route | Observed Effects | Key Findings | Reference |

| 5 - 100 µg/kg | IV | Dose-dependent cardiovascular changes. | Lower doses (5-10 µg/kg) induced less cardiovascular depression. A ceiling effect on cardiovascular changes was suggested at doses ≥ 25 µg/kg. | [3] |

| 20 - 120 µg/kg | IV | Sedation, ataxia, muscle relaxation, reduction in heart and respiratory rates. | Higher doses produced a more consistent sedative effect. | [3] |

| 40 µg/kg (as a premedicant) | IM | Part of a preanesthetic protocol with atropine (B194438), followed by propofol (B549288), halothane (B1672932), and N2O. | The combination was deemed a safe and effective anesthetic protocol. | |

| 120 µg/kg | IV | Sedation, decreased heart and respiratory rates. | ||

| 120 µg/kg (with Butorphanol (B1668111) 0.1 mg/kg) | IV | Increased sedative effect and duration of action compared to romifidine alone. Further decrease in heart and respiratory rates. | The combination is useful when a greater degree of sedation is required. |

Experimental Protocols

Study on Sedative and Physiological Effects of Intravenous Romifidine in Dogs [3]

-

Animals: Five clinically normal adult male beagle dogs.

-

Study Design: A blind study using a Latin square design.

-

Procedure:

-

Dogs received intravenous romifidine at doses of 0, 20, 40, 80, and 120 µg/kg.

-

Physiological parameters (heart rate, respiratory rate) and sedation scores were recorded. Sedation was assessed based on ataxia, stance, muscle relaxation, and head position.

-

-

Key Parameters Measured: Heart rate, respiratory rate, and a subjective sedation score.

Study on Romifidine as a Premedicant in Dogs

-

Animals: Ten healthy dogs.

-

Study Design: Each dog received three different preanesthetic protocols.

-

Procedure:

-

Premedication with atropine (10 µg/kg BW, IM) and a sedative: romifidine (40 µg/kg BW, IM), xylazine (B1663881) (1 mg/kg, IM), or medetomidine (B1201911) (20 µg/kg BW, IM).

-

Anesthesia was induced with propofol 15 minutes later.

-

Anesthesia was maintained with halothane and N2O for one hour.

-

-

Key Parameters Measured: Heart rate, respiratory rate, mean arterial pressure, systolic and diastolic arterial pressure, SpO2, and end-tidal CO2.

Research in Feline Species

Research in cats has primarily focused on the sedative, analgesic, and cardiorespiratory effects of romifidine.

Quantitative Data Summary

| Dosage | Route | Observed Effects | Key Findings | Reference |

| 100, 200, and 400 µg/kg | IM | Bradycardia. Sedative effects of 200 µg/kg were comparable to 1 mg/kg of xylazine. | Increasing the dose did not increase sedation or muscle relaxation. Analgesia was higher at 400 µg/kg. | [4] |

| 40 µg/kg (with Butorphanol 0.2 mg/kg) | IM | Significant decrease in heart rate. | Preemptive atropine administration effectively prevented bradycardia. | |

| 100 µg/kg | IM | Significant decrease in heart rate. | ||

| 80, 120, and 160 µg/kg | IM | Clinically useful sedation. A significant fall in heart rate was observed with all treatments. | Doses of romifidine lower than previously investigated can provide clinically useful sedation. |

Experimental Protocols

Study on Sedative, Analgesic, and Cardiorespiratory Effects of Intramuscular Romifidine in Cats [4]

-

Animals: Ten healthy adult cats.

-

Study Design: Prospective, randomized, crossover experimental trial.

-

Procedure:

-

Cats were given romifidine (100, 200, and 400 µg/kg) or xylazine (1 mg/kg) intramuscularly.

-

Heart rate, respiratory rate, rectal temperature, hemoglobin saturation, oscillometric arterial pressure, and scores for sedation, muscle relaxation, position, auditory response, and analgesia were determined before and after drug administration.

-

-

Key Parameters Measured: Cardiorespiratory variables, sedation scores, analgesia scores, time to and duration of recumbency, and recovery time.

Evaluation of Sedative and Cardiorespiratory Effects of Romifidine and Romifidine-Butorphanol in Cats

-

Animals: Six healthy adult cats.

-

Study Design: Randomized crossover study.

-

Procedure:

-

Cats received one of three treatments with at least a one-week interval:

-

Saline followed by romifidine alone (100 µg/kg, IM).

-

Saline followed by a combination of romifidine (40 µg/kg, IM) and butorphanol (0.2 mg/kg, IM).

-

Atropine (0.04 mg/kg, SC) followed by romifidine (40 µg/kg, IM) and butorphanol (0.2 mg/kg, IM).

-

-

Physiological variables and sedation parameters were recorded before and after drug administration.

-

-

Key Parameters Measured: Heart rate, respiratory rate, blood pressure, oxyhemoglobin saturation, time to and duration of recumbency, and recovery time.

Research in Ruminant Species (Cattle and Goats)

Exploratory studies in ruminants have investigated the epidural and spinal administration of romifidine for analgesia and sedation.

Quantitative Data Summary

| Species | Dosage | Route | Observed Effects | Key Findings | Reference |

| Cattle | 30, 40, 50 µg/kg | Epidural | Dose-dependent antinociception and sedation. | Effective for providing analgesia for standing flank and udder surgery. | [5] |

| Goats | 50 and 75 µg/kg | Spinal (lumbosacral) | Moderate to complete analgesia of the perineum and flank. Ataxia was more pronounced at the higher dose. | 50 µg/kg produced adequate analgesia with less ataxia and cardiopulmonary side effects compared to 75 µg/kg. | [6] |

Experimental Protocols

Study on Dose-Dependent Antinociceptive and Sedative Effects of Epidural Romifidine in Cattle [5]

-

Animals: Twenty-four dairy cows.

-

Study Design: Randomized controlled trial.

-

Procedure:

-

Cows were divided into four groups (n=6). Three groups received epidural romifidine at 30, 40, or 50 µg/kg, and one control group received sterile saline.

-

Antinociception was assessed by response to needle pinpricks in different areas and an electrical stimulus to the flank.

-

Sedation levels were also recorded.

-

-

Key Parameters Measured: Onset, duration, and anatomical extent of antinociception; level of sedation.

Research in Swine

The use of romifidine in swine has been explored in combination with other anesthetic agents for surgical procedures.

Quantitative Data Summary

| Dosage | Route | Combination Agents | Observed Effects | Key Findings | Reference |

| 0.15 - 0.20 mg/kg | IM | Ketamine (10-20 mg/kg), Azaperone (B1665921) (3-4 mg/kg) | Smooth induction, but insufficient depth of anesthesia or difficult recovery in some piglets. | Lower doses of romifidine (<0.2 mg/kg) showed a calming effect. | [7] |

| Not specified | Not specified | Butorphanol, Ketamine | Anesthesia for surgical procedures. | The combination was used for anesthesia in pigs. | [8] |

| Not specified | Not specified | Ketamine, Diazepam, Tramadol | Enhanced sedation and recovery. | Tramadol may enhance the effects of the anesthetic protocol through serotonergic modulation. | [9] |

Experimental Protocols

Study on Dose Rate Combinations for Castration of Piglets [7]

-

Animals: Piglets aged 3-4 and 5-6 weeks.

-

Study Design: Dose rate decision tree to test different combinations.

-

Procedure:

-

Piglets received intramuscular injections of ketamine, azaperone, and romifidine at varying doses.

-

Depth of anesthesia was assessed by response to touch and pinching the nasal septum.

-

If anesthesia was insufficient, additional ketamine and azaperone were administered.

-

-

Key Parameters Measured: Induction quality, depth of anesthesia, and recovery quality.

Research in Other Species (Rabbits, Rodents, and Exotic Animals)

Direct research on romifidine hydrochloride in rabbits, rodents, and a broad range of exotic animals is limited in the available scientific literature. Much of the sedative and anesthetic protocols for these species rely on other α2-adrenergic agonists like medetomidine and dexmedetomidine.

While specific studies on romifidine are scarce, the general principles of α2-agonist use in these species can provide a basis for exploratory research. For instance, a study on the oral transmucosal administration of detomidine (B1200515) gel in New Zealand White rabbits was conducted to assess its efficacy and safety as an alternative to injectable sedatives.[7]

Pharmacokinetics

Pharmacokinetic data for romifidine in non-equine species is not as extensively documented as in horses. However, some studies provide initial insights.

| Species | Route | Key Pharmacokinetic Parameters | Reference |

| Dog | SC | Bioavailability: 92%. Tmax: ~50 minutes. Vd: ~3 L/kg (IV). | [10] |

| Cat | IM | Tmax: ~25 minutes. Vd: ~6 L/kg (IV). | [10] |

Tmax: Time to maximum plasma concentration; Vd: Volume of distribution.

Experimental Workflow Visualization

A typical experimental workflow for evaluating a sedative agent in an animal model involves several key stages, from animal preparation to data analysis.

References

- 1. Romifidine - Wikipedia [en.wikipedia.org]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Sedative effects of romifidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects and side effects of romifidine in cats [vetcontact.com]

- 5. Changes in energy metabolism, and levels of stress-related hormones and electrolytes in horses after intravenous administration of romifidine and the peripheral α-2 adrenoceptor antagonist vatinoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Oral Transmucosal Detomidine Gel in New Zealand White Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]

An In-Depth Technical Guide to the Chemical Structure and Properties of Romifidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romifidine hydrochloride is a potent and selective α2-adrenergic receptor agonist with significant applications in veterinary medicine as a sedative and analgesic, primarily in large animals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, evaluation of sedative effects, and receptor binding affinity are presented to facilitate further research and development.

Chemical Identity and Structure

Romifidine hydrochloride is the hydrochloride salt of Romifidine. Its chemical structure is characterized by a substituted phenyliminoimidazolidine core.

-

IUPAC Name: N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[1]

-

CAS Number: 65896-14-2[1]

-

Molecular Formula: C₉H₁₀BrClFN₃[1]

-

Molecular Weight: 294.55 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Romifidine Hydrochloride is provided in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference(s) |

| Melting Point | 218-220 °C (decomposes) | [2] |

| Solubility | Water: 74 g/L at 25°C | [2] |

| DMF: 30 mg/mL | ||

| DMSO: 30 mg/mL | ||

| Ethanol: 30 mg/mL | ||

| PBS (pH 7.2): 10 mg/mL | ||

| pKa (Strongest Basic) | 8.06 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.2 | [2] |

| Appearance | White to beige crystalline solid | [4][5] |

Pharmacological Properties

Romifidine hydrochloride is a potent and selective agonist of α2-adrenergic receptors.[2] This agonism at presynaptic α2-receptors in the central nervous system inhibits the release of norepinephrine (B1679862), leading to a decrease in sympathetic outflow.[2] This mechanism of action is responsible for its sedative, analgesic, and muscle relaxant effects.

| Property | Value | Reference(s) |

| Mechanism of Action | α2-adrenergic receptor agonist | [2] |

| Primary Effects | Sedation, Analgesia, Muscle Relaxation | [2] |

| Receptor Selectivity | High selectivity for α2-adrenergic receptors | |

| Pharmacokinetics (Horses, 80 µg/kg IV) | ||

| Terminal Elimination Half-life (t½β) | 138.2 minutes | |

| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | |

| Time to Cmax | 4 minutes | |

| Systemic Clearance (Cl) | 32.4 mL/min/kg | |

| Volume of Distribution (Central Compartment) | 1.89 L/kg | |

| Volume of Distribution (Peripheral Compartment) | 2.57 L/kg |

Experimental Protocols

Chemical Synthesis of Romifidine Hydrochloride

The synthesis of Romifidine Hydrochloride involves a two-step process: the formation of the imidazoline (B1206853) ring to create the Romifidine free base, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine free base)

This step involves the cyclization of a substituted aniline (B41778) derivative.

-

Materials:

-

2-chloro-4,5-dihydro-1H-imidazole (or a suitable precursor)

-

A high-boiling point solvent (e.g., xylene or N-methyl-2-pyrrolidone)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-fluoroaniline in the chosen solvent.

-

Add the non-nucleophilic base to the solution.

-

Slowly add 2-chloro-4,5-dihydro-1H-imidazole to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure Romifidine free base.

-

Step 2: Conversion to Romifidine Hydrochloride

This step enhances the stability and water solubility of the compound.[2]

-

Materials:

-

Romifidine free base

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or isopropanol)

-

Concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol)

-

-

Procedure:

-

Dissolve the purified Romifidine free base in the anhydrous solvent in a flask.

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add a stoichiometric amount of hydrochloric acid dropwise with continuous stirring. The reaction is exothermic.[2]

-

A white precipitate of Romifidine Hydrochloride will form.

-

Continue stirring in the ice bath for a specified period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold anhydrous solvent to remove any unreacted starting material or excess acid.

-

Dry the resulting white crystalline solid under vacuum to yield pure Romifidine Hydrochloride.

-

Caption: Synthetic workflow for Romifidine Hydrochloride.

Evaluation of Sedative Effects in an Equine Model

This protocol outlines a standard procedure for assessing the sedative effects of Romifidine Hydrochloride in horses.

-

Animals: Healthy adult horses, acclimatized to the experimental setting. A crossover design is often employed with a sufficient washout period between treatments.[3]

-

Materials:

-

Romifidine Hydrochloride for injection (e.g., Sedivet®)

-

Saline solution (for control)

-

Catheters for intravenous administration

-

Heart rate and respiratory rate monitors

-

Device for measuring head height (e.g., marked pole or digital measuring device)

-

Stimuli for assessing responsiveness (e.g., acoustic clicker, tactile stimulator)

-

-

Procedure:

-

Baseline Measurements: Prior to drug administration, record baseline physiological parameters (heart rate, respiratory rate) and behavioral assessments (head height, response to auditory and tactile stimuli) at multiple time points (e.g., -15 and 0 minutes).

-

Drug Administration: Administer Romifidine Hydrochloride intravenously at a specified dose (e.g., 40-120 µg/kg).[2] The control group receives an equivalent volume of saline.

-

Post-Administration Monitoring: Record all parameters at predetermined intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) post-administration.[6]

-

Sedation Assessment:

-

Head Height: Measure the distance from the lowest point of the chin to the ground. A decrease in head height indicates sedation.

-

Response to Stimuli: Apply a standardized auditory (e.g., clicker) and tactile (e.g., gentle prod) stimulus and score the horse's reaction on a predefined scale (e.g., 0 = no response, 1 = slight ear twitch, 2 = head turn, 3 = full response).

-

Ataxia Score: Visually assess the degree of ataxia (incoordination) using a scoring system.

-

-

Data Analysis: Analyze the changes from baseline for each parameter over time. Statistical methods such as repeated measures ANOVA can be used to compare the effects of different doses and the treatment group versus the control group.[2]

-

Caption: Experimental workflow for equine sedation evaluation.

Alpha-2 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Romifidine Hydrochloride for α2-adrenergic receptors.

-

Materials:

-

Tissue preparation rich in α2-adrenergic receptors (e.g., rat or equine cortical membranes)

-

Radioligand (e.g., [³H]-clonidine or [³H]-RX821002)

-

Romifidine Hydrochloride (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of an unlabeled α2-agonist like yohimbine)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-